6,8-Dimethoxyquinoline Exhibits Selective Antiproliferative Activity Against HT29 Colorectal Cancer Cells Distinct from 6,8-Dibromo and 6,8-Diphenyl Analogs
In a direct comparative study of 6,8-disubstituted quinoline derivatives, 6,8-dimethoxyquinoline (compound 4) demonstrated selective antiproliferative activity specifically against HT29 human colorectal adenocarcinoma cells, whereas it showed no significant antiproliferative effect against HeLa cervical carcinoma or C6 rat brain tumor cell lines [1]. This selectivity profile contrasts sharply with 6,8-dibromotetrahydroquinoline (compound 2) which inhibited all three cell lines, and 6,8-diphenylquinoline (compound 5) which inhibited HeLa, C6, and HT29 [1].
| Evidence Dimension | Antiproliferative activity across cancer cell lines |
|---|---|
| Target Compound Data | 6,8-dimethoxyquinoline: active against HT29 only; inactive against HeLa and C6 |
| Comparator Or Baseline | 6,8-dibromoTHQ: active against HeLa, HT29, and C6; 6,8-diphenylquinoline: active against HeLa, HT29, and C6; 6,8-dicyanoquinoline: inactive across all lines |
| Quantified Difference | Cell line selectivity: target compound active in 1 of 3 cell lines; dibromo analog active in 3 of 3; diphenyl analog active in 3 of 3; dicyano analog active in 0 of 3 |
| Conditions | BrDU cell proliferation assay in HeLa (human cervical carcinoma), HT29 (human colorectal adenocarcinoma), and C6 (rat brain tumor) cell lines |
Why This Matters
This differential selectivity profile enables researchers requiring HT29-specific activity without HeLa or C6 cross-reactivity to select 6,8-dimethoxyquinoline over the broader-spectrum dibromo or diphenyl analogs.
- [1] Günel, A., et al. (2017). Determination of anticancer potentials of 6,8-disubstituted quinolines. Turkish Journal of Clinical Laboratory, 8(4), 152-159. View Source
